molecular formula C18H21N3OS B12743643 Phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- CAS No. 93995-89-2

Phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)-

Cat. No.: B12743643
CAS No.: 93995-89-2
M. Wt: 327.4 g/mol
InChI Key: IWKJBPIKGPMUMY-UHFFFAOYSA-N
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Description

Phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- is a derivative of phenothiazine, a compound known for its diverse applications in medicinal chemistry and material science. Phenothiazine derivatives have been extensively studied for their bioactive properties, including antipsychotic, antihistaminic, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- typically involves the reaction of phenothiazine with N-(2-(dimethylamino)ethyl)glycine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenothiazine, 10-(N-(2-(dimethylamino)ethyl)glycyl)- stands out due to its specific structural modifications, which enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for targeted therapeutic applications and advanced material development .

Properties

CAS No.

93995-89-2

Molecular Formula

C18H21N3OS

Molecular Weight

327.4 g/mol

IUPAC Name

2-[2-(dimethylamino)ethylamino]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C18H21N3OS/c1-20(2)12-11-19-13-18(22)21-14-7-3-5-9-16(14)23-17-10-6-4-8-15(17)21/h3-10,19H,11-13H2,1-2H3

InChI Key

IWKJBPIKGPMUMY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

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